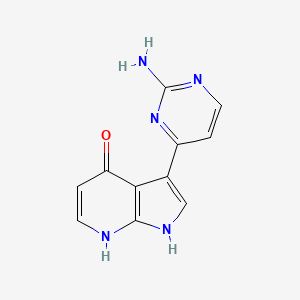

Meriolin 2

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

954143-47-6 |

|---|---|

Molecular Formula |

C11H9N5O |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

3-(2-aminopyrimidin-4-yl)-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |

InChI |

InChI=1S/C11H9N5O/c12-11-14-3-1-7(16-11)6-5-15-10-9(6)8(17)2-4-13-10/h1-5H,(H2,12,14,16)(H2,13,15,17) |

InChI Key |

JYGNOLIKBUTZNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C1=O)C(=CN2)C3=NC(=NC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Meriolin 2

Total Synthesis Strategies for Meriolin 2

Total synthesis approaches for this compound aim to construct the complete molecular scaffold from simpler precursors. These strategies typically involve assembling the 7-azaindole (B17877) core and coupling it with the pyrimidine (B1678525) moiety. Early synthetic routes for meriolins, including Meriolin 1 (a related analogue), were often multi-step linear sequences. mdpi.comnih.gov More recent strategies have focused on convergent approaches to improve efficiency and facilitate the synthesis of libraries of derivatives. mdpi.comnih.gov

Convergent and Linear Synthesis Pathways for this compound

Convergent synthesis strategies offer advantages in terms of efficiency and the ability to rapidly generate diverse libraries of compounds. A prominent convergent approach for meriolins, including analogues closely related to this compound, is the one-pot Masuda borylation-Suzuki coupling (MBSC) sequence. mdpi.comnih.govnih.govresearchgate.net This method typically involves the palladium-catalyzed borylation of a functionalized 7-azaindole derivative and subsequent Suzuki coupling with a pyrimidine coupling partner in the same reaction vessel. nih.govnih.govresearchgate.net This one-pot process streamlines the synthesis, minimizes purification steps, and is particularly favorable for the synthesis of bi(hetero)aryl compounds like meriolins. nih.govresearchgate.net

Stereoselective Synthesis Approaches for this compound

Based on the available literature, specific detailed information regarding stereoselective synthesis approaches specifically for this compound is not extensively described. This compound itself does not possess inherent chiral centers, meaning stereoisomers are not a concern for the core structure. However, the synthesis of certain meriolin analogues or intermediates could potentially involve stereoselective steps if they incorporate chiral elements or if atropisomerism is a consideration in substituted biaryl systems. Research on stereoselective synthesis has been explored for other natural products and related heterocyclic compounds researchgate.netnih.gov, and these methodologies could potentially be adapted for the synthesis of chiral meriolin derivatives if required for specific research purposes.

Semi-Synthetic Routes to this compound Analogues and Probes

Semi-synthetic routes and chemical derivatization are essential for generating this compound analogues and probes to explore structure-activity relationships and investigate biological mechanisms. These approaches often start from a pre-synthesized meriolin scaffold or a closely related intermediate and introduce modifications through targeted chemical reactions.

One common strategy for derivatization involves functionalizing the 7-azaindole moiety or the pyrimidine ring. For instance, modifications at the C-5 position of the 7-azaindole have been achieved through Suzuki coupling reactions with various boronic acids. encyclopedia.pubmdpi.com The pyrimidine ring can also be modified, for example, through nucleophilic substitution reactions on halogenated pyrimidine precursors or by transforming a thiomethyl group into a sulfone followed by substitution with amines. encyclopedia.pubmdpi.com

This compound itself can be considered a derivative obtained through a semi-synthetic transformation. It has been reported that this compound can be synthesized by O-demethylation of Meriolin 3 using reagents such as hydrobromic acid in acetic acid. aacrjournals.orgnih.gov This highlights a semi-synthetic route starting from a related meriolin structure.

The synthesis of meriolin libraries with varying substituents, particularly on the pyrimidine or azaindole rings, has been successfully achieved using methods like the one-pot MBSC sequence, allowing for the efficient generation of numerous analogues for biological screening. mdpi.comnih.govresearchgate.net These derivatization strategies are crucial for identifying compounds with enhanced activity or altered selectivity profiles. nih.gov

Chemoenzymatic Synthesis of this compound and Related Structural Motifs

While the search results mention chemoenzymatic synthesis in the context of biaryl-based natural products and their derivatives hhu.de, specific examples detailing the application of chemoenzymatic methods for the synthesis of this compound or its direct precursors are not explicitly provided. Chemoenzymatic approaches combine the specificity and efficiency of enzymes with traditional chemical reactions, offering potential advantages in terms of stereoselectivity and milder reaction conditions. Given that this compound contains a biaryl linkage between a 7-azaindole and a pyrimidine, enzymatic transformations, such as those involved in the synthesis of other biaryl compounds, could potentially be explored for specific steps in the synthesis of this compound or its analogues in future research. ug.edu.gh

Advanced Structural and Conformational Analysis of Meriolin 2 and Its Binding States

High-Resolution Spectroscopic Techniques for Elucidating Meriolin 2 Binding Conformations

High-resolution spectroscopic techniques play a vital role in the structural characterization of small molecules like this compound. While specific high-resolution vibrational or rotational spectroscopy data solely for this compound in isolation or binding states are not extensively detailed in the provided search results, related spectroscopic methods have been applied to meriolin congeners and analogous structures.

Nuclear Magnetic Resonance (NMR) spectroscopy, discussed in detail in Section 3.3, provides high-resolution information about the local electronic environment of atoms within the molecule, offering insights into its structure and conformation in solution. Mass spectrometry is also a key technique used in conjunction with chromatographic methods to determine the molecular weight and elemental composition of meriolin derivatives, confirming their synthesized structures. mdpi.com

Studies on related azaindole systems demonstrate the utility of laser spectroscopy in probing molecular structures and conformational changes, particularly in excited states. chemrxiv.org While this specific application to this compound binding conformations isn't detailed, it highlights the potential of high-resolution spectroscopic methods to reveal subtle structural nuances relevant to molecular interactions.

X-ray Crystallography of this compound-Target Co-Crystals

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules and their complexes at atomic resolution. Co-crystal structures of meriolin congeners, specifically Meriolin 3 and Meriolin 5, bound to CDK2/cyclin A have provided significant insights into the binding modes of this compound class within the kinase ATP-binding site. aacrjournals.orgnih.govoup.comrcsb.orgpdbj.org

These crystallographic studies have revealed that meriolins bind within the ATP binding pocket of CDK2. aacrjournals.orgnih.govoup.com Notably, comparisons with co-crystal structures of variolin B, a related marine alkaloid, show that meriolins bind in a different orientation within the ATP-binding site. aacrjournals.orgnih.govoup.com This distinct binding orientation is suggested to contribute, at least in part, to the enhanced efficiency of the meriolin family in inhibiting CDK2. oup.com The binding mode involves interactions with the hinge region of the kinase, a common feature for many ATP-competitive inhibitors. jst.go.jp

While a specific co-crystal structure of this compound with a target protein is not explicitly detailed in the search results, the data from Meriolin 3 and Meriolin 5 co-crystals provide a strong basis for inferring the likely binding interactions and conformational state of this compound when bound to kinases, given their structural similarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Dynamics

NMR spectroscopy is indispensable for the structural elucidation and investigation of the conformational dynamics of organic molecules in solution. ¹H and ¹³C NMR spectroscopy have been extensively used to characterize the structure of meriolin derivatives, including assignments of specific proton and carbon signals, their multiplicities, and coupling constants. mdpi.comnih.govmdpi.com These data are crucial for confirming the synthesized structure and assessing its purity.

For instance, ¹H NMR data for a Meriolin congener in DMSO-d₆ show characteristic signals corresponding to aliphatic and aromatic protons, providing information about the chemical environment of these hydrogen atoms. nih.govmdpi.com ¹³C NMR data further support the structural assignment by revealing the different carbon environments within the molecule. nih.govmdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Example based on Meriolin congener data) |

| ¹H | 0.89 | t | 7.4 | CH₃ nih.gov |

| ¹H | 1.29–1.45 | m | - | CH₂ nih.gov |

| ¹H | 1.69–1.82 | m | - | CH₂ nih.gov |

| ¹H | 4.12 | t | 6.3 | CH₂ nih.gov |

| ¹H | 5.67 | s | - | CH₂ nih.gov |

| ¹H | 6.44–6.86 | m | - | Aromatic CH nih.gov |

| ¹H | 7.52 | s | - | Aromatic CH nih.gov |

| ¹H | 7.82 | d | 5.4 | Aromatic CH nih.gov |

| ¹H | 8.11 | d | 5.5 | Aromatic CH nih.gov |

| ¹H | 11.87 | s | - | NH nih.gov |

| ¹³C | 13.65 | - | - | CH₃ nih.gov |

| ¹³C | 18.78 | - | - | CH₂ nih.gov |

| ¹³C | 30.42 | - | - | CH₂ nih.gov |

| ¹³C | 67.58 | - | - | CH₂ nih.gov |

| ¹³C | 98.91 | - | - | CH nih.gov |

| ¹³C | 106.79 | - | - | Cquat nih.gov |

| ¹³C | 107.26 | - | - | CH nih.gov |

| ¹³C | 112.90 | - | - | CH nih.gov |

| ¹³C | 114.01 | - | - | Cquat nih.gov |

| ¹³C | 123.09 | - | - | CH nih.gov |

| ¹³C | 143.66 | - | - | Cquat nih.gov |

| ¹³C | 145.09 | - | - | CH nih.gov |

| ¹³C | 146.61 | - | - | CH nih.gov |

| ¹³C | 150.89 | - | - | Cquat nih.gov |

| ¹³C | 159.30 | - | - | Cquat nih.gov |

| ¹³C | 159.57 | - | - | Cquat nih.gov |

Table 1: Selected NMR Spectroscopic Data for a Meriolin Congener (Example based on provided data) nih.gov

Beyond basic structural confirmation, advanced NMR techniques, including 2D NMR methods like COSY, HSQC, and HMBC, are employed for unambiguous assignment of signals and to understand the connectivity of atoms within the molecule. mdpi.comurfu.ru While specific studies on the conformational dynamics of this compound in solution using variable-temperature NMR or relaxation measurements are not detailed, these techniques are generally applicable to probe the flexibility and preferred conformations of molecules in solution.

Computational Approaches to this compound Conformational Space Exploration

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for exploring the conformational space of small molecules and predicting their interactions with biological targets. Molecular docking studies have been performed for meriolin derivatives, including Meriolin 16 and Meriolin 36, to predict their binding modes within the ATP-binding pocket of CDKs, such as CDK2 and CDK9. researchgate.netnih.govresearchgate.net

These studies predicted a common binding mode for Meriolin 16 and 36 to the ATP-pocket of CDK2. researchgate.netnih.govresearchgate.net Interestingly, an additional "flipped" binding mode was predicted for Meriolin 36, suggesting that some meriolin congeners may exhibit conformational flexibility and alternative binding orientations depending on the specific kinase or binding site characteristics. researchgate.netnih.govresearchgate.net The predicted binding modes often involve interactions with key residues in the ATP pocket, consistent with experimental observations from crystallography. nih.gov

Computational conformational analysis, which involves systematically exploring the possible three-dimensional arrangements of a molecule and calculating their relative energies, is a crucial step before docking. hilarispublisher.com Methods like systemic search and energy minimization are used to identify the lowest-energy conformers, which are then typically used for docking studies. hilarispublisher.com While specific details of the conformational space exploration of this compound itself are not provided, the application of these computational techniques to other meriolin derivatives highlights their importance in understanding the molecule's flexibility and how it might adapt to fit into a protein binding site. Computational studies can also investigate binding to different conformational states of the kinase, such as the active (DFG-in) and inactive (DFG-out) conformations. jst.go.jpnih.govbohrium.comresearchgate.net

Stereochemical Investigations of this compound and its Enantiomers

Stereochemistry concerns the spatial arrangement of atoms within molecules. Stereoisomers are isomers that differ only in the spatial orientation of their atoms. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, typically arising from the presence of a chiral center (a carbon atom bonded to four different groups). khanacademy.orgwisc.edualrasheedcol.edu.iqlibretexts.org

Based on the reported chemical structure of this compound, described as 3-[(2-amino)pyrimidin-4-yl]-4-phenyl-1H-pyrrolo[2,3-b]pyridine google.com, it does not inherently possess a chiral center. Therefore, this compound itself is not expected to exist as enantiomers.

However, the broader class of meriolin derivatives could potentially include compounds with chiral centers, depending on the nature and position of substituents on the core structure. If a meriolin derivative contains one or more chiral centers, it can exist as stereoisomers, including enantiomers and diastereomers. wisc.edulibretexts.org The number of possible stereoisomers is generally 2n, where n is the number of chiral centers, although this can be reduced in the presence of a plane of symmetry (leading to meso compounds). khanacademy.orgwisc.edu

Stereochemical investigations of such chiral meriolin derivatives would involve determining the absolute configuration (R or S) at each chiral center, typically using techniques like X-ray crystallography (if the molecule crystallizes in a chiral space group) or specific spectroscopic methods in the presence of chiral shift reagents. wisc.edu The biological activity of enantiomers can differ significantly due to their distinct interactions with chiral biological environments, such as protein binding sites. alrasheedcol.edu.iq While the provided search results discuss stereochemistry in a general context and in relation to other compounds khanacademy.orgwisc.edualrasheedcol.edu.iqlibretexts.orgmdpi.comrsc.org, there is no specific information detailing stereochemical investigations or the existence of enantiomers for this compound itself. Any discussion of enantiomers would be relevant to potential chiral meriolin derivatives.

Molecular and Cellular Mechanisms of Meriolin 2 Action

Downstream Cellular Pathways and Processes Influenced by Meriolin 2

Apoptosis and Programmed Cell Death Modalities Elicited by this compound

Meriolins, including specific derivatives, are potent inducers of apoptosis, a key form of programmed cell death researchgate.netnih.gov. Studies have shown that meriolin derivatives can activate the mitochondrial apoptosis pathway researchgate.netmpg.denih.gov. This induction of apoptosis has been observed to be independent of death receptor signaling but dependent on central mediators of the mitochondrial death pathway, such as caspase-9 and Apaf-1 researchgate.netmpg.denih.gov.

Research indicates that meriolins trigger apoptosis accompanied by rapid Mcl-1 down-regulation, cytochrome c release, and activation of caspases researchgate.net. The mitochondrial toxicity induced by meriolins is further evidenced by the breakdown of the mitochondrial membrane potential (ΔΨm), the mitochondrial release of proapoptotic Smac, the processing of the dynamin-like GTPase OPA1, and subsequent mitochondrial fission researchgate.netmpg.denih.gov.

Notably, meriolin derivatives have demonstrated the ability to activate the mitochondrial apoptosis pathway even in the presence of antiapoptotic proteins like Bcl-2 nih.govresearchgate.netmpg.denih.gov. This suggests a potential for meriolins to overcome resistance mechanisms often employed by cancer cells that overexpress antiapoptotic proteins nih.govresearchgate.netmpg.de. Meriolins have also been shown to induce cell death in various resistant cancer cell lines, including those resistant to imatinib (B729) and cisplatin (B142131) researchgate.netmpg.denih.gov. The induction of apoptosis by some meriolin derivatives can occur with rapid kinetics, within a few hours nih.govresearchgate.net.

Beyond apoptosis, some studies suggest that meriolin-induced cell death might also involve nonapoptotic mechanisms researchgate.netoup.com.

Autophagic Flux Modulation by this compound

While the primary focus in the provided search results is on apoptosis, some studies on related compounds or general mechanisms of kinase inhibitors touch upon autophagy. Autophagy is a cellular process involving the degradation and recycling of cellular components, and its modulation can influence cell fate researchgate.net. Although direct, detailed information specifically on this compound's modulation of autophagic flux is limited in the provided results, kinase inhibitors, as a class, can impact various cellular processes, including autophagy iiim.res.in. Further research specifically on this compound is needed to fully elucidate its effects on autophagic flux.

Mitochondrial Function and Bioenergetics Perturbations by this compound

This compound, like other meriolins, significantly impacts mitochondrial function and cellular bioenergetics researchgate.netmpg.denih.govresearcher.life. The induction of the mitochondrial apoptosis pathway by meriolins involves several key mitochondrial events. These include the disruption of the mitochondrial membrane potential (ΔΨm), which is a critical indicator of mitochondrial health and function researchgate.netmpg.denih.gov. A decrease in ΔΨm is often an early event in the intrinsic apoptotic pathway oup.com.

Furthermore, meriolins induce the mitochondrial release of proapoptotic factors such as Smac and cytochrome c researchgate.netresearchgate.netmpg.denih.gov. Cytochrome c release into the cytosol is a crucial step in the formation of the apoptosome and subsequent activation of caspases mdpi.com. The processing of the dynamin-like GTPase OPA1 and subsequent fission of mitochondria are also observed following meriolin treatment, indicating alterations in mitochondrial dynamics researchgate.netmpg.denih.govphysiology.org.

These findings collectively demonstrate that this compound perturbs mitochondrial function, leading to events that trigger programmed cell death. The impact on mitochondrial bioenergetics, while strongly implied by the disruption of membrane potential and release of factors, may involve broader effects on processes like oxidative phosphorylation (OXPHOS) and ATP production, which are central to cellular energy homeostasis ifm.orgmdpi.comfrontiersin.orgmdpi.com. Some studies on related compounds highlight the potential for energetic catastrophe within cancer cells due to impaired cellular respiration uni-duesseldorf.de.

Inflammatory Pathways Interception by this compound

The provided search results offer limited direct information on this compound's specific effects on inflammatory pathways. However, multikinase inhibitors, a class that includes meriolins, are known to interfere with various cellular processes, including inflammation nih.gov. Inflammation involves complex signaling cascades mediated by various kinases and cytokines frontiersin.org. Given that meriolins inhibit a range of kinases nih.govresearchgate.netresearchgate.net, it is plausible that they could intercept certain inflammatory pathways. However, specific research detailing the impact of this compound on these pathways is not prominently featured in the search results.

Multi-Omics Approaches to Elucidate this compound Mechanisms of Action

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for comprehensively understanding the complex mechanisms of drug action. While the provided search results mention studies investigating the kinase inhibition profile and effects on transcription and cell cycle nih.govnih.gov, a dedicated multi-omics study specifically on this compound is not explicitly detailed. However, the investigation of kinase inhibition profiles, effects on protein phosphorylation (e.g., retinoblastoma protein, RNA polymerase II), and changes in protein levels (e.g., Mcl-1) researchgate.netnih.govnih.gov represent components that could be integrated into a multi-omics analysis. Such an approach would provide a more holistic view of how this compound affects the cellular landscape at multiple molecular levels, offering deeper insights into its mechanisms of action and identifying potential biomarkers or off-target effects.

Transcriptomic Signatures in Response to this compound Exposure

Research into the effects of meriolin derivatives on cellular transcriptomes has provided insights into the broader impact on gene expression. Transcriptome analyses in certain cell lines exposed to meriolin derivatives have revealed marked downregulation of genes associated with mitochondrial respiration. Specifically, a decrease in the expression of genes encoding components of mitochondrial respiration complexes I and IV, as well as mitochondrial ribosomal proteins, has been observed. This indicates that meriolin activity can lead to a coordinated transcriptional repression affecting mitochondrial function. While comprehensive transcriptomic signatures across diverse cell types and conditions may require further investigation, these findings highlight a specific area of gene regulation impacted by meriolin exposure.

Proteomic Alterations Induced by this compound

The primary molecular targets of meriolins are protein kinases, and their inhibitory action directly results in alterations in the cellular proteome, particularly at the level of protein phosphorylation. A key consequence of CDK inhibition by meriolins is the prevention of phosphorylation of their downstream substrates. For instance, phosphorylation at CDK1, CDK4, and CDK9 sites on key proteins is inhibited in cells exposed to meriolins. uni.lunih.govchem960.com This includes the inhibition of phosphorylation of the retinoblastoma protein (Rb), a major substrate of CDK2 and CDK4, which is crucial for cell cycle progression. uni.lunih.govgoogleapis.com Additionally, meriolins prevent the CDK9-mediated phosphorylation of RNA polymerase II at Ser2, which is essential for transcription initiation. uni.lunih.govgoogleapis.com

Beyond phosphorylation changes, meriolin treatment also leads to alterations in protein abundance. A notable proteomic alteration observed is the rapid downregulation of the survival factor Mcl-1 following meriolin-induced apoptosis. uni.lunih.govchem960.com Furthermore, proteome analyses have corroborated the transcriptomic findings regarding mitochondrial function, showing downregulation of proteins belonging to mitochondrial respiration complexes I and IV. The activation of the mitochondrial apoptosis pathway by meriolins also involves the processing of the dynamin-like GTPase OPA1. nih.govjkchemical.com

The following table summarizes some key protein targets and the observed alterations upon meriolin exposure:

| Protein Target | Affected Process | Observed Alteration |

| Retinoblastoma (Rb) | Cell Cycle Progression | Inhibition of phosphorylation at CDK sites. uni.lunih.govgoogleapis.com |

| RNA Polymerase II | Transcription | Inhibition of phosphorylation at Ser2 (CDK9 target). uni.lunih.govgoogleapis.com |

| Mcl-1 | Apoptosis Regulation | Rapid downregulation. uni.lunih.govchem960.com |

| Mitochondrial Complexes I & IV | Mitochondrial Respiration | Downregulation of protein levels. |

| OPA1 | Mitochondrial Dynamics | Processing during apoptosis induction. nih.govjkchemical.com |

Structure Activity Relationship Sar Studies of Meriolin 2 Analogues

Rational Design and Synthesis of Meriolin 2 Derivatives for SAR Elucidation

The rational design of this compound derivatives for SAR studies is often guided by the structural information of meriolins bound to their target kinases, such as CDK2. researchgate.netacs.org Co-crystal structures provide insights into the binding mode and key interactions within the ATP-binding pocket, informing the strategic placement of chemical modifications. researchgate.netacs.org Various synthetic approaches have been developed to access diverse meriolin analogues. A common strategy involves the construction of the 3-(pyrimidin-4-yl)-7-azaindole core, followed by functionalization at different positions of the 7-azaindole (B17877) and pyrimidine (B1678525) rings. mdpi.commdpi.com

One efficient method for synthesizing meriolin derivatives is the one-pot Masuda borylation-Suzuki coupling (MBSC) sequence, which allows for the introduction of various substituents, particularly at the 4-position of the 7-azaindole moiety. researchgate.netmdpi.com Other approaches include Sonogashira coupling followed by cyclization, and reactions involving enaminone intermediates. mdpi.com These synthetic methodologies enable the creation of libraries of meriolin analogues with systematic variations in substituents, facilitating comprehensive SAR analysis.

Impact of Chemical Modifications on this compound Biological Potency

Chemical modifications to the this compound scaffold have a significant impact on its biological potency, particularly its kinase inhibitory activity and cytotoxicity. Studies have explored modifications at various positions, including the 7-azaindole nitrogen, the 4-position of the 7-azaindole ring, and the pyrimidine ring.

For instance, the introduction of lipophilic alkoxy substituents of varying lengths at the 4-position of the 7-azaindole moiety in pyrimeriolin congeners has shown a notable influence on cytotoxic potential. mdpi.com Derivatives with specific alkoxy sidechain lengths exhibited potent cytotoxic effects in the nanomolar range, while further extension of the chain led to decreased activity. mdpi.comnih.gov This suggests an optimal size and lipophilicity for substituents at this position to achieve maximal biological activity.

Modifications on the pyrimidine ring can also affect activity. The presence of an amino group at the 2-position of the pyrimidine ring appears to be important for the anticancer activity of meriolin derivatives. researchgate.net

Studies on meriolin analogues have demonstrated that chemical derivatization can lead to improved selectivity and enhanced anti-proliferative and pro-apoptotic properties compared to the parent compounds. researchgate.netnih.gov

Spatial and Electronic Effects on this compound Binding Affinity

The spatial and electronic properties of substituents on the this compound scaffold play a critical role in determining its binding affinity to target kinases, such as CDKs. The binding of meriolins occurs within the ATP-binding pocket of these enzymes. nih.govacs.org

Compared to meridianins and variolins, meriolins can form hydrogen bonds in the enzyme pocket via the 7-azaindole moiety, contributing to increased binding affinity. mdpi.comnih.gov The orientation of substituents within the binding pocket is crucial. For example, the optimal length of an alkoxy sidechain at the 4-position of the 7-azaindole allows for complete integration into the binding pocket, whereas longer chains may protrude, leading to reduced activity. mdpi.com

Electronic effects of substituents can influence interactions such as hydrogen bonding and pi-pi stacking within the binding site. The varying electronic properties of sidechains have been shown to affect the IC50 values of meriolin derivatives. nih.gov Understanding these spatial and electronic contributions is essential for designing analogues with optimized binding interactions.

Predictive Modeling for this compound Analogues Based on Structural Features

Predictive modeling techniques are increasingly employed in conjunction with SAR studies to forecast the biological activity of novel this compound analogues based on their structural features. These models can help prioritize the synthesis and testing of compounds with a higher probability of exhibiting desired properties.

Approaches such as quantitative structure-activity relationship (QSAR) modeling correlate structural descriptors with biological activity data to build predictive models. dntb.gov.ua Graph Neural Networks (GNNs) are also emerging as powerful tools for predicting molecular properties and bioactivity by leveraging the graph-based representation of molecules. researchgate.netarxiv.org

Predictive modeling can help identify key structural features and molecular properties that are most influential for this compound's activity, guiding the design of more potent and selective inhibitors. dntb.gov.uaresearchgate.net

Pharmacophore Elucidation of this compound

Pharmacophore elucidation aims to define the essential features and their spatial arrangement that are necessary for this compound to exert its biological activity and bind to its target. A pharmacophore model represents the key molecular interactions (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to the active site of a protein. nih.gov

For meriolins targeting CDKs, the pharmacophore likely involves features that interact with the ATP-binding pocket. nih.govacs.org This includes the ability to form hydrogen bonds with hinge region residues and occupy specific hydrophobic subpockets. mdpi.comnih.govjst.go.jp Co-crystal structures of meriolin-CDK complexes provide valuable information for defining the pharmacophore. researchgate.netacs.org

Pharmacophore models of this compound can be used for virtual screening of large chemical libraries to identify potential new lead compounds with similar activity profiles. nih.gov They also provide a basis for the rational design of new analogues by highlighting the critical interaction points that need to be maintained or optimized. researchgate.netnih.gov

Preclinical Biological Investigations of Meriolin 2 in Model Systems

In Vitro Cell-Based Assays for Meriolin 2 Biological Activity

In vitro cell-based assays are fundamental tools in the initial assessment of a compound's biological effects. These assays allow for controlled studies on specific cell types and provide insights into cellular responses to this compound.

Evaluation in Two-Dimensional Cell Culture Systems

Two-dimensional (2D) cell culture systems, where cells are grown as a monolayer on a flat surface, have been widely used to study the biological activity of this compound and its derivatives. These systems offer ease of use, cost-effectiveness, and suitability for large-scale screening biocompare.comnih.gov. Studies have shown that meriolins display potent cytotoxic potential in the nanomolar range across various tumor cell lines of different origins, including colon cancer (HCT116, LS-174T), hepatoma (Huh7, F1), cervical cancer (HeLa), breast cancer (MCF-7), glioma (GBM, SW1088, U87), neuroblastoma (SH-SY5Y), leukemia (Jurkat, Molt-4), lymphoma (Ramos), and myeloma (KMS-11) uni-duesseldorf.deresearchgate.netnih.gov.

Meriolin derivatives, including Meriolin 16 and Meriolin 36, have demonstrated high cytotoxic potential in various human leukemia and lymphoma cell lines, as well as in primary patient-derived lymphoma and leukemia cells nih.govnih.govresearchgate.netresearchgate.net. For instance, Meriolin 16 induced apoptosis rapidly, with an IC50 of 50 nM in Jurkat leukemia and Ramos lymphoma cells uni-duesseldorf.dempg.deresearchgate.net. Exposure of Ramos cells to Meriolin 16, 31, or 36 for as short as 5 minutes was sufficient to trigger severe and irreversible cytotoxicity uni-duesseldorf.dempg.deresearchgate.net.

These studies often utilize viability assays such as the AlamarBlue® viability assay to assess cell viability after treatment with varying concentrations of this compound or its derivatives nih.govnih.gov.

Application in Three-Dimensional Organoid and Spheroid Models

While 2D cultures are valuable, three-dimensional (3D) organoid and spheroid models are increasingly used as they better recapitulate the in vivo tissue architecture, cell-cell interactions, and microenvironment, offering more physiologically relevant data thermofisher.comnih.govcellculturedish.commdpi.com. Meriolins have been shown to display potent antiproliferative and proapoptotic properties in cells cultured as monolayers or in spheroids acs.org. The use of 3D models, such as cancer spheroid models and organoid culture models, is gaining momentum in drug screening and development due to their resemblance to solid tumors thermofisher.comnih.gov.

This compound Effects on Co-Culture Systems

Co-culture systems involve the growth of different cell types together, allowing for the study of their interactions. This approach can provide insights into how this compound affects not only cancer cells but also their interactions with other cell types present in the tumor microenvironment, such as stromal cells or immune cells. While the provided search results mention co-culture in the context of neuron-astrocyte cultures nih.govresearchgate.net, specific details regarding this compound's effects in cancer-related co-culture systems were not prominently featured. Co-culture systems are valuable for examining communication among cells, including cell-cell and cell-microenvironment interactions nih.gov.

High-Throughput Screening Methodologies for this compound Activity

High-throughput screening (HTS) methodologies are crucial for rapidly assessing the biological activity of large libraries of compounds. These methods enable the efficient identification of potential drug candidates by testing their effects on cells in a high-throughput format bohrium.com. While the search results mention HTS in the context of identifying CDK2 inhibitors researchgate.net and drug screening using organoid models nih.gov, specific details on HTS methodologies applied directly to this compound were not extensively detailed. HTS assays aim to identify bioactive compounds bohrium.com.

In Vivo Model Systems for Mechanistic Elucidation of this compound

In vivo model systems are essential for evaluating the effects of compounds within a complex living organism, providing insights into pharmacokinetics, efficacy, and potential mechanisms of action that cannot be fully captured in vitro.

Zebrafish Models for Developmental Biology Studies with this compound

Zebrafish (Danio rerio) models are increasingly utilized in preclinical research due to their rapid development, transparency of embryos, genetic tractability, and physiological similarities to mammals nih.govplos.orgnih.govresearchgate.net. These characteristics make them suitable for studying developmental biology and screening for compounds that affect developmental processes or specific pathways. The zebrafish embryo assay can be used to rapidly screen for cell cycle and proliferation inhibitors plos.org. This model allows for the determination of the stage of cell cycle arrest and apoptosis, and can help in selecting less toxic compounds plos.org. Studies using zebrafish embryos have identified compounds that inhibit embryonic growth at specific cell cycle phases plos.org. While the search results highlight the utility of zebrafish models in studying developmental biology and cell death nih.govnih.govresearchgate.netzfin.org, and mention identifying cell growth inhibitors using zebrafish assays plos.org, specific detailed research findings on this compound itself in zebrafish developmental biology studies were not extensively provided. However, the approach of using zebrafish for identifying CDK inhibitors and studying their effects on development and cell proliferation has been demonstrated plos.org.

Caenorhabditis elegans for this compound Pathway Analysis

Caenorhabditis elegans, a nematode, serves as a valuable model organism for biological research due to its genetic tractability, transparent body, and conserved signaling pathways that share similarities with higher organisms, including humans. researchgate.net The C. elegans genome is fully sequenced, facilitating genetic manipulation and pathway analysis. researchgate.net Key conserved pathways in C. elegans, such as the insulin/insulin-like growth factor-1 (IGF-1) signaling pathway and the JNK MAPK pathway, are relevant to processes like cell cycle control, stress response, and apoptosis, which are known to be influenced by meriolins through CDK inhibition. researchgate.netuni.lu

The conserved nature of apoptotic machinery in C. elegans, including homologs of human caspases and BCL-2 family members (ced-3, ced-4, and ced-9), makes it a useful model for studying compounds that induce cell death. researchgate.net Given that meriolins are potent inducers of apoptosis, C. elegans could potentially be utilized to dissect the specific molecular pathways involved in this compound-induced cell death and its interaction with conserved cellular processes. Although specific detailed studies on this compound pathway analysis in C. elegans were not prominently found in the searched literature, the model's suitability for investigating conserved pathways affected by CDK inhibitors and apoptosis inducers is well-established. researchgate.netuni.lu Research on other meriolin derivatives has explored their effects on conserved cellular processes, suggesting the potential for similar investigations with this compound in this model system. nih.gov

Drosophila melanogaster Models for this compound Effects on Organismal Physiology

Drosophila melanogaster, the fruit fly, is another widely used invertebrate model organism in biological research, offering advantages such as a short life cycle, ease of breeding, and a well-characterized genome with many genes conserved in humans. Drosophila models are particularly useful for studying complex biological processes and the effects of compounds on organismal physiology, including metabolism, stress responses, aging, and development.

Rodent Models for Preclinical Proof-of-Concept of this compound Biological Impact

Rodent models, particularly mouse xenograft models, are widely employed in preclinical research to evaluate the in vivo efficacy of potential therapeutic agents, especially in the context of cancer. These models allow for the assessment of a compound's impact on tumor growth and progression within a living system. Preclinical studies using rodent models have provided significant proof-of-concept data for the biological impact of several meriolin derivatives.

For instance, Meriolin 3 has demonstrated potent antitumor activity in mouse xenograft models. It significantly inhibited tumor growth in models of Ewing's sarcoma and LS174T colorectal carcinoma. Another derivative, Meriolin 15, showed a robust reduction in tumor volume in nude mice xenografted with human glioblastoma cells. This effect was associated with key cellular events, including the inhibition of cell division, activation of caspase 3 (a marker of apoptosis), a reduction in cancer stem cell markers (CD133-positive cells), and modifications to the tumor's vascular architecture. Meriolin 5 has also been utilized in mouse studies to investigate its effect on delaying tumor formation in a breast cancer model.

These findings from studies on other meriolins in rodent models underscore the potential of the meriolin class, including this compound, to exert significant biological effects in vivo, particularly in inhibiting tumor growth by targeting processes like cell cycle progression, apoptosis, and potentially angiogenesis. While direct detailed studies focusing solely on this compound in rodent models were not extensively found in the searched literature, the consistent antitumor activity observed for closely related meriolin derivatives in these preclinical models provides strong evidence for the potential biological impact of this compound in vivo.

Presented below is a summary of findings from rodent studies using other meriolin derivatives:

| Meriolin Derivative | Model System | Key Finding |

| Meriolin 3 | Mouse xenografts (Ewing's sarcoma, LS174T colorectal carcinoma) | Potent inhibition of tumor growth. |

| Meriolin 15 | Mouse xenografts (U87 glioblastoma) | Robust reduction in tumor volume; associated with inhibited cell division, caspase 3 activation, reduced CD133 cells, vascular changes. |

| Meriolin 5 | Mouse model (LMW-cyclin E breast cancer) | Delayed tumor formation. |

Biomarker Discovery and Validation for this compound Activity in Preclinical Models

Biomarkers play a critical role in preclinical drug development by providing measurable indicators of a compound's activity, mechanism of action, and potential efficacy or toxicity. Biomarker discovery and validation in preclinical models are essential steps in understanding how a compound interacts with biological systems and for predicting its potential effects in clinical settings.

Given that meriolins, including this compound, function primarily as CDK inhibitors, potential biomarkers for this compound activity in preclinical models would likely be related to the downstream effects of CDK inhibition. These effects include impacts on cell cycle regulation, transcription, and the induction of apoptosis. nih.govidrblab.netresearchgate.net

Studies on other meriolin derivatives have identified several potential biomarkers. For example, Meriolin 16 and Meriolin 36 were shown to abolish the phosphorylation of retinoblastoma protein (Rb) at Ser612 and Thr82, which are major targets of CDK2 and are crucial for cell cycle progression. researchgate.net Inhibition of transcriptional CDKs like CDK9 by meriolins can lead to the abrogation of phosphorylation of RNA polymerase II at Ser2, a modification necessary for transcription initiation. researchgate.net This transcriptional inhibition can, in turn, lead to the downregulation of short-lived antiapoptotic proteins like Mcl-1, contributing to the induction of apoptosis.

Furthermore, the induction of apoptosis by meriolins is often accompanied by the activation of caspases and the release of cytochrome c, which are key events in the mitochondrial death pathway. These apoptotic markers can also serve as biomarkers of meriolin activity.

Biomarker discovery and validation in preclinical models typically involve assessing these molecular and cellular changes in response to compound treatment. Techniques such as Western blotting to evaluate protein phosphorylation status and levels, flow cytometry to analyze cell cycle distribution and apoptosis, and assays to measure caspase activity are commonly employed. researchgate.net The integration of data from in vitro and in vivo preclinical models is crucial for validating biomarkers and establishing their correlation with the observed biological impact. While specific detailed studies validating biomarkers solely for this compound were not extensively found in the searched literature, the established mechanism of action of meriolins and the biomarkers identified for other derivatives provide a clear framework for biomarker investigation of this compound in preclinical settings. researchgate.net

| Potential Biomarker for Meriolin Activity (Based on Meriolin Class) | Relevance |

| Phosphorylation of Retinoblastoma (Rb) at Ser612 and Thr82 | Indicates inhibition of CDK2 activity. researchgate.net |

| Phosphorylation of RNA Polymerase II at Ser2 | Indicates inhibition of transcriptional CDKs (e.g., CDK9). researchgate.net |

| Mcl-1 protein levels | Downregulation associated with apoptosis induction. |

| Caspase activation | Indicates induction of apoptosis. |

| Cytochrome c release | Indicates activation of the mitochondrial apoptosis pathway. |

Advanced Analytical Techniques for Meriolin 2 Research

Quantitative Determination of Meriolin 2 in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the quantitative determination of small molecules, including pharmaceutical compounds and metabolites, in complex biological matrices. lcms.cznih.govnih.govpayeshdarou.irresearchgate.net The technique couples the separation power of liquid chromatography (LC) with the selective detection capabilities of tandem mass spectrometry (MS/MS).

In LC, the biological sample extract is injected onto a chromatographic column, where this compound is separated from matrix components based on its physicochemical properties and interaction with the stationary phase. The separated analyte then enters the mass spectrometer. In MS/MS, the compound of interest (this compound) is first ionized, and specific ions (precursor ions) are selected. These precursor ions are then fragmented, and characteristic fragment ions (product ions) are detected. lcms.czpayeshdarou.ir This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity, allowing for the accurate quantification of this compound even at low concentrations within complex biological backgrounds. lcms.cznih.govpayeshdarou.ir

Sample preparation is a critical step in LC-MS/MS analysis of biological matrices to remove interfering substances and concentrate the analyte. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govnih.govresearchgate.net The choice of method depends on the properties of this compound and the biological matrix.

While specific quantitative data for this compound was not found, LC-MS/MS methods have been successfully developed and validated for the quantification of other small molecule drugs and their metabolites in various human biological matrices like plasma, urine, and feces, demonstrating the applicability of this technique for compounds like this compound. nih.govpayeshdarou.ir

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for this compound

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another hyphenated technique that combines the high separation efficiency of capillary electrophoresis (CE) with the molecular mass information provided by mass spectrometry. nih.govwikipedia.orgchromatographytoday.com CE separates analytes based on their charge and size through their differential migration in a narrow capillary tube under an applied electric field. wikipedia.orgchromatographytoday.com

CE offers high resolving power and requires minimal sample volumes, often in the nanoliter range. nih.govwikipedia.org Coupling CE with MS provides enhanced sensitivity and selectivity for the analysis of a wide range of molecules, including small molecules and biomolecules. nih.govchromatographytoday.com Electrospray ionization (ESI) is a commonly used ionization technique for coupling CE with MS. nih.govwikipedia.org

CE-MS has been applied in various fields, including bioanalysis, pharmaceuticals, and metabolomics, particularly for analyzing compounds in complex biological fluids and even single cells due to the minute sample volume requirement. wikipedia.orgchromatographytoday.com This suggests that CE-MS could be a valuable tool for the analysis of this compound, especially for samples with limited volume or when high separation efficiency is needed to resolve this compound from closely related endogenous compounds or metabolites. While direct applications to this compound were not found, CE-MS is recognized for its ability to analyze low-molecular-weight compounds in biological samples. chromatographytoday.com

Radiochemical Assays for this compound Uptake and Distribution in Model Systems

Radiochemical assays involve the use of radiolabeled compounds to track their movement and distribution in biological systems. This technique is particularly useful for studying the uptake, distribution, metabolism, and excretion (ADME) of a compound. By synthesizing a radiolabeled version of this compound (e.g., with a radioactive isotope like ³H or ¹⁴C), researchers can quantify its presence in various tissues, organs, or cellular compartments after administration to a model system (e.g., cells, animals).

Following exposure to the radiolabeled compound, biological samples are collected, and the amount of radioactivity in each sample is measured using techniques such as liquid scintillation counting or phosphor imaging. This allows for the determination of the concentration of the radiolabeled compound in different parts of the system over time, providing insights into its absorption, distribution, and clearance.

Studies on the uptake and distribution of other compounds, such as radiolabeled CDK inhibitors or PROTAC molecules targeting CDKs (which are relevant as Meriolin derivatives are known CDK inhibitors researchgate.netresearchgate.netnih.gov), have utilized radiochemical assays in cellular and animal models. researchgate.net This indicates the potential applicability of radiochemical assays for studying the uptake and distribution of this compound in relevant model systems.

Advanced Imaging Modalities for this compound Distribution and Target Engagement

Understanding the spatial distribution of this compound within tissues and cells, as well as its localization relative to its intended molecular targets, is crucial for elucidating its mechanism of action and pharmacological effects. Advanced imaging modalities provide the means to visualize the presence and localization of this compound in a spatially resolved manner.

Mass Spectrometry Imaging (MSI) of this compound in Tissues

Mass Spectrometry Imaging (MSI) is a powerful label-free technique that allows for the direct analysis and spatial mapping of the distribution of molecules, including drugs and metabolites, within tissue sections. nih.govfrontiersin.orgnih.gov MSI works by systematically scanning a focused laser or ion beam across the surface of a tissue section, desorbing and ionizing molecules at each spot. The ions are then analyzed by a mass spectrometer, generating a mass spectrum for each pixel in the scanned area. frontiersin.org

By selecting specific mass-to-charge ratio (m/z) values corresponding to this compound and its potential metabolites, researchers can generate ion images that depict the spatial distribution and relative abundance of these compounds across the tissue section. frontiersin.org MSI can provide valuable information on tissue penetration, localized accumulation, and heterogeneous distribution within different tissue regions or even within specific cell types. nih.govnih.gov

Various ionization techniques are used in MSI, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI). nih.govfrontiersin.org MALDI-MSI is particularly useful for mapping the distribution of small molecules like drugs and metabolites in tissues. nih.gov

MSI has been increasingly applied in pharmaceutical research to study the tissue distribution of drug candidates, offering advantages over traditional methods like whole-body autoradiography by providing molecular specificity. nih.gov While specific MSI data for this compound was not found, the technique is well-suited for visualizing the distribution of small molecule compounds in biological tissues, making it a relevant tool for this compound research. nih.gov

Fluorescence Microscopy-Based Localization of this compound and its Targets

Fluorescence microscopy is a widely used technique for visualizing the localization of molecules within cells and tissues using fluorescent labels. To study the localization of this compound, a fluorescently labeled version of the compound could potentially be synthesized. Alternatively, if this compound interacts with a specific cellular target, the localization of that target can be visualized using fluorescent antibodies or fluorescent protein fusions.

Standard fluorescence microscopy can provide information on the general cellular or subcellular localization of a fluorescently labeled compound or its target. Advanced fluorescence microscopy techniques, such as confocal microscopy or super-resolution microscopy (e.g., Single Molecule Localization Microscopy - SMLM), offer higher spatial resolution, allowing for more precise localization studies and the investigation of molecular interactions at the nanoscale. microscopyu.comfrontiersin.orgbiorxiv.orgzeiss.ch

Co-localization studies using multiple fluorescent labels can determine if this compound is present in the same cellular compartments or in close proximity to its suspected molecular targets. microscopyu.com For example, if this compound is hypothesized to target a specific protein, fluorescent labeling of both this compound (or a probe based on this compound) and the target protein could reveal their spatial relationship within the cell.

While specific fluorescence microscopy studies on this compound localization were not found, fluorescence microscopy is a fundamental technique in cell biology and drug discovery for studying the intracellular distribution of compounds and their interaction with cellular components. bruker.com Given that Meriolin derivatives are studied for their interactions with cellular targets like CDKs researchgate.netresearchgate.netnih.gov, fluorescence microscopy, potentially combined with labeling strategies, would be a relevant approach to investigate the localization of this compound and its targets within cells.

Metabolite Profiling of this compound Biotransformation Products

Metabolite profiling plays a crucial role in understanding the fate of a chemical compound within a biological system. This involves the identification and characterization of metabolites formed through biotransformation processes, which are chemical modifications catalyzed by enzymes. For compounds like this compound, understanding its metabolic pathways is essential in the broader context of research and potential development.

Biotransformation can lead to the formation of various metabolites through Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation, acetylation). These transformations can affect a compound's activity, solubility, and clearance from the body. Advanced analytical techniques are indispensable for the comprehensive profiling of these biotransformation products.

While detailed, specific research findings and extensive data tables solely focused on the metabolite profiling of this compound biotransformation products using advanced analytical techniques are limited in the readily available literature, the approaches used for studying the metabolism of structurally related compounds and other drug candidates provide a framework for how such studies would be conducted. This compound is structurally related to other meriolins and marine-derived alkaloids like meridianins and variolins, which have been subjects of various chemical and biological investigations. jci.orgresearchgate.netnih.govfrontiersin.orgnih.govmdpi.comnih.govnih.govresearchgate.netgoogle.comresearchgate.netmdpi.comsemanticscholar.org

Commonly employed advanced analytical techniques for metabolite profiling include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.orgnih.govnih.govembl.denih.govfrontiersin.orgunl.eduamegroups.orgmdpi.comacibadem.edu.trmdpi.commedrxiv.org Each technique offers distinct advantages for the analysis of complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for metabolite profiling due to its ability to separate a broad range of compounds based on their polarity and other chemical properties before they are introduced into a mass spectrometer. High-resolution mass spectrometers (e.g., Q-TOF MS) coupled with ultra-high performance liquid chromatography (UHPLC) are particularly powerful for identifying and semi-quantifying metabolites in complex biological samples such as plasma, urine, bile, and tissue extracts. google.comamegroups.org The mass spectrometer provides information on the mass-to-charge ratio (m/z) of the parent compound and its fragments, aiding in structural elucidation of metabolites. Tandem mass spectrometry (MS/MS) or even MSn can provide more detailed fragmentation patterns, which are invaluable for confirming proposed metabolite structures. Studies on related compounds like Meridianin C have successfully utilized UHPLC/Q-TOF MS to investigate in vivo metabolites. amegroups.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique, particularly useful for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com For less volatile metabolites, chemical derivatization is often employed to increase their volatility and thermal stability before GC separation. mdpi.com GC-MS offers high chromatographic resolution and reproducible fragmentation patterns upon electron ionization (EI), which can be matched against extensive spectral libraries for metabolite identification. nih.gov This technique is often applied in metabolomics studies to profile a wide array of small molecules. nih.govnih.govmdpi.commedrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a non-destructive technique that provides detailed structural information about metabolites. frontiersin.orgnih.govembl.defrontiersin.orgmdpi.comacibadem.edu.trmedrxiv.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) are used for metabolite identification and structure elucidation in biological samples. frontiersin.orgnih.govmdpi.comacibadem.edu.trmedrxiv.org While generally less sensitive than MS, NMR offers highly reproducible data and is excellent for identifying and quantifying abundant metabolites. nih.govacibadem.edu.trmedrxiv.org It can also be used to study metabolic fluxes using stable isotope labeling. nih.govmdpi.com

In the context of this compound, metabolite profiling studies would likely involve incubating this compound with biological systems such as liver microsomes, hepatocytes, or in vivo in animal models. google.comamegroups.org Subsequent extraction of metabolites from the biological matrix would be followed by analysis using one or a combination of the techniques described above. The identification of metabolites would involve comparing their chromatographic retention times, mass spectra (including fragmentation patterns), and/or NMR spectra to those of reference standards or predicted structures.

Computational and Theoretical Chemistry Applied to Meriolin 2

Quantum Chemical Calculations for Meriolin 2 Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are employed to investigate the electronic structure and reactivity of this compound and its derivatives. These calculations can provide insights into molecular orbitals, charge distribution, and spectroscopic properties. For instance, TDDFT calculations have been used to support the understanding of the electronic structure of alkynyl meriolins, revealing charge-transfer character in their absorption bands. thieme-connect.com Such studies help in rationalizing the observed properties and predicting the behavior of new meriolin analogues. Theoretical calculations can also explore the stability and potential reaction pathways of this compound.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking is a widely used computational technique to predict the binding modes and affinities of small molecules, like this compound, to target proteins. frontiersin.org Studies have utilized molecular docking to investigate the interaction of meriolin derivatives with cyclin-dependent kinases (CDKs), which are known targets of meriolins. researchgate.netresearchgate.netmdpi.comnih.govnih.gov For example, docking studies have been performed to model the binding of meriolin derivatives to the ATP-binding pocket of CDK2 and CDK9. researchgate.netnih.govnih.govhilarispublisher.com These studies often employ software like Glide and force fields such as OPLS. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural properties of a series of compounds and their biological activity. imist.masemanticscholar.orgj-morphology.comnih.gov This approach can be applied to this compound and its analogues to identify the key molecular features that influence their potency against specific targets, such as CDKs. QSAR studies on meriolin derivatives can help in predicting the activity of new, untested compounds and guide the synthesis of more potent analogues. researchgate.netimist.masemanticscholar.org These models often utilize various molecular descriptors and statistical methods like Multiple Linear Regression (MLR) and Principal Component Analysis (PCA). imist.ma

In Silico Screening for Novel this compound Ligands and Targets

In silico screening involves the computational evaluation of large databases of chemical compounds to identify potential ligands for a specific target or to predict potential targets for a given compound like this compound. premierscience.commdpi.commednexus.orgresearchgate.netnih.govrsc.org Virtual screening techniques, often coupled with molecular docking, can be used to search for novel compounds that are predicted to bind to the same targets as this compound, or to identify new protein targets that this compound might interact with. This can accelerate the discovery of new therapeutic opportunities for meriolin derivatives.

Machine Learning and Artificial Intelligence Applications in this compound Research

Research and Development Landscape of Meriolin 2

Patent Landscape Analysis for Meriolin 2 and its Derivatives

The patent landscape for meriolins and related azaindole compounds reflects their potential therapeutic applications, particularly as kinase inhibitors. Several patent applications disclose azaindole-based compounds, including meriolins, for their use as modulators of cyclin-dependent kinases and as potential anti-cancer agents. google.comgoogle.com For instance, patent applications such as US20100184790A1, US20110201599A1, and WO2008129152A1 describe numerous azaindole compounds, referred to as meriolins, with substitutions on the azaindole core. google.comgoogle.com These patents highlight the compounds' utility in treating diseases associated with abnormal or deregulated kinase activity. google.com The patent landscape also includes broader claims on heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase (JAK) inhibitors, although the direct overlap with specific meriolin structures requires detailed analysis of individual patent claims. drugpatentwatch.com The focus of these patents is often on the therapeutic application of the compounds as kinase inhibitors. google.comgoogle.comdrugpatentwatch.com

Emerging Research Applications of this compound as a Chemical Biology Tool

This compound and its congeners serve as valuable chemical biology tools for dissecting the roles of CDKs and other kinases in various cellular processes. Their ability to potently inhibit specific kinases allows researchers to perturb kinase activity and study the downstream effects on cellular behavior. acs.orgaacrjournals.orgresearchgate.netmdpi.comnih.gov

Key research applications include:

Studying Cell Cycle Regulation: Meriolins are potent inhibitors of CDKs, which are central regulators of the cell cycle. acs.orgaacrjournals.orgnih.gov By inhibiting specific CDKs like CDK1, CDK2, and CDK9, meriolins can induce cell cycle arrest, providing insights into the regulatory mechanisms of cell division. acs.orgaacrjournals.orgmdpi.comnih.gov

Investigating Apoptosis Pathways: Meriolins have been shown to induce apoptosis in various cancer cell lines. acs.orgaacrjournals.orgresearchgate.netmdpi.com Research indicates that meriolins can activate the intrinsic mitochondrial death pathway, even in cells overexpressing antiapoptotic proteins like Bcl-2. researchgate.netmdpi.comuni-duesseldorf.deresearchgate.net This makes them useful tools for studying the mechanisms of apoptosis induction and overcoming resistance to cell death. researchgate.netmdpi.comuni-duesseldorf.deresearchgate.net

Exploring Transcriptional Control: Meriolins, particularly those inhibiting CDK9, can affect transcription by preventing the phosphorylation of RNA polymerase II. researchgate.netmdpi.comnih.gov This application allows researchers to study the link between kinase activity and gene expression. researchgate.netmdpi.comnih.gov

Analyzing Kinase Selectivity and Binding Modes: Studies involving meriolins have provided valuable information on kinase selectivity profiles and how these inhibitors bind to the ATP-binding pocket of kinases. acs.orgaacrjournals.orgmdpi.comresearchgate.net Co-crystal structures of meriolin-kinase complexes, such as with CDK2/cyclin A, reveal distinct binding orientations, contributing to the understanding of structure-activity relationships. acs.orgaacrjournals.orgresearchgate.net

Table 1: Illustrative Examples of Meriolin Research Findings

| Meriolin Derivative | Key Target(s) | Observed Cellular Effect(s) | Research Application |

| Meriolin 3 | CDK1, CDK2, CDK5, CDK9 | Antiproliferative, Proapoptotic, Inhibits tumor growth in vivo | Studying cell cycle, apoptosis, and anti-tumor activity |

| Meriolin 5 | CDK2, CDK9 | Antiproliferative, Proapoptotic, Delays tumor formation in vivo | Investigating CDK inhibition in cancer models |

| Meriolin 16 | CDKs (broad range), CDK9 | Potent apoptosis induction (nanomolar IC50), Overcomes Bcl-2 resistance, Inhibits RNA Pol II phosphorylation | Studying apoptosis pathways, overcoming resistance, transcriptional control |

| Novel 4-alkoxy Meriolin Congeners | CDKs, GSK-3, DYRK1A, CK1 | Potent cytotoxicity, Apoptosis induction, Cell cycle arrest | Structure-activity relationship studies, overcoming resistance |

Detailed research findings highlight the potency of meriolins. For example, meriolin 16 displayed strong apoptotic potential in leukemia and lymphoma cells with IC50 values in the nanomolar range. researchgate.netresearchgate.net Meriolin 3 has shown potent inhibition of tumor growth in mouse xenograft models of Ewing's sarcoma and LS174T colorectal carcinoma. aacrjournals.orgresearchgate.netnih.govaacrjournals.orgnih.gov The ability of meriolins to activate the mitochondrial apoptosis pathway even in the presence of antiapoptotic Bcl-2 protein is a significant finding for overcoming therapeutic resistance in cancer cells. researchgate.netmdpi.comuni-duesseldorf.deresearchgate.net

Intellectual Property Strategies for Meriolin-Based Technologies

Intellectual property strategies for meriolin-based technologies, particularly when developed as research tools or potential therapeutic leads, would typically involve securing patent protection for novel compounds, specific synthesis methods, and new uses. signalsblog.caiveybusinessjournal.com Given that meriolins are synthetic hybrids derived from natural products, IP strategies would likely focus on the novel structural modifications, improved properties (e.g., potency, selectivity), and specific applications that are not obvious from the parent compounds. mdpi.comaacrjournals.org

Key aspects of IP strategies could include:

Patent Filings: Pursuing patent protection for novel meriolin analogs with enhanced activity, selectivity, or pharmacokinetic properties. This would involve demonstrating novelty, inventiveness, and industrial applicability.

Method Patents: Protecting specific synthetic routes or methods for producing meriolins, which could offer a competitive advantage.

Use Patents: Obtaining patents for new and non-obvious applications of known or novel meriolin compounds as chemical biology tools or therapeutic agents for specific diseases.

Trade Secrets: Maintaining certain aspects of the synthesis or formulation as trade secrets, although the primary protection for novel compounds is typically through patents.

Licensing and Collaboration: For academic research or smaller companies, licensing agreements with larger pharmaceutical or biotechnology companies could be a strategy to further develop and commercialize meriolin-based technologies. signalsblog.ca

The goal of these strategies is to establish exclusive rights, attract investment, and facilitate the translation of research findings into practical applications. signalsblog.caiveybusinessjournal.com Aligning the IP strategy with the research and development goals is crucial. signalsblog.ca

Ethical Considerations in the Preclinical Development of Meriolin-Related Research Tools

The preclinical development and use of chemical biology tools like this compound raise several ethical considerations, particularly when they are used in research involving living systems, such as cell cultures and animal models. btyoungscientist.comnews-medical.netbiobostonconsulting.comtandfonline.com

Key ethical considerations include:

Animal Welfare: If meriolins are used in animal studies to investigate disease mechanisms or evaluate potential therapeutic effects, adhering to strict ethical guidelines for animal welfare is paramount. btyoungscientist.comnews-medical.netbiobostonconsulting.com This includes minimizing the number of animals used, refining experimental procedures to reduce suffering, and replacing animal models with alternative methods whenever possible (the 3Rs: Reduction, Refinement, Replacement). news-medical.net A sound justification for the use of animal models is required, demonstrating that the potential benefits of the research outweigh the ethical costs. news-medical.net

Scientific Integrity and Reproducibility: Ensuring scientific integrity in research involving meriolins is crucial. btyoungscientist.combiobostonconsulting.commodernvivo.com This involves rigorous experimental design, accurate data collection and analysis, transparent reporting of results (including negative findings), and avoiding plagiarism or data manipulation. btyoungscientist.combiobostonconsulting.commodernvivo.com Reproducibility of research findings is essential for building trust in the scientific community and ensuring that the tools are reliable. modernvivo.com

Responsible Use of Chemical Tools: Meriolins are potent kinase inhibitors and should be handled with appropriate safety measures in the laboratory. btyoungscientist.com Researchers must be aware of the potential hazards associated with these compounds and follow established safety protocols. btyoungscientist.com

Potential for Misuse: While primarily research tools, potent biological inhibitors could potentially be misused. Ethical considerations include the responsibility of researchers to use these tools solely for legitimate scientific purposes.

Environmental Impact: The handling and disposal of chemical compounds used in research, including meriolins, should consider their potential environmental impact. btyoungscientist.com Proper waste management and minimizing the use of harmful substances are important ethical considerations. btyoungscientist.com

Transparency and Communication: Open communication about the research being conducted, particularly when it involves potentially sensitive areas like disease treatment, is important for maintaining public trust. biobostonconsulting.com

Addressing these ethical considerations requires robust ethical review processes, adherence to institutional and national guidelines, and a commitment to responsible scientific conduct. btyoungscientist.comnews-medical.netbiobostonconsulting.comtandfonline.com

Table 2: Ethical Considerations in Preclinical Meriolin Research

| Ethical Consideration | Relevance to Meriolin Research Tools | Mitigation Strategies |

| Animal Welfare | Use in animal models to study disease mechanisms or efficacy. | Adherence to the 3Rs, ethical review board approval, minimizing suffering, strong scientific justification for animal use. news-medical.netbiobostonconsulting.com |

| Scientific Integrity | Accurate reporting of kinase inhibition data, cellular effects, and in vivo study results. | Rigorous study design, transparent data reporting, proper citation, avoiding bias. btyoungscientist.combiobostonconsulting.commodernvivo.com |

| Responsible Chemical Handling | Potent biological activity requires careful handling and disposal. | Following laboratory safety protocols, risk assessment, proper waste management. btyoungscientist.com |

| Potential for Misuse | Ensuring the tool is used solely for legitimate research purposes. | Adherence to institutional policies, responsible dissemination of research findings. |

| Environmental Impact | Disposal of chemical waste from synthesis and experiments. | Proper waste segregation and disposal according to regulations, exploring greener synthesis methods. btyoungscientist.com |

The ethical landscape in preclinical research is continuously evolving, with increasing emphasis on transparency, reproducibility, and the responsible use of new technologies and chemical tools. biobostonconsulting.comtandfonline.commodernvivo.com

Future Perspectives and Unexplored Avenues in Meriolin 2 Research

Integration of Meriolin 2 with Advanced Delivery Systems for Research Applications

Currently, there is no specific research published on the integration of this compound with advanced delivery systems. The development of such systems, including nanoparticles, liposomes, or polymer-based carriers, could enhance its solubility, stability, and targeted delivery to specific cells or tissues in a research context. This would be a crucial step in moving from in vitro studies to more complex biological systems, potentially enabling more precise and controlled investigations of its mechanism of action.

Development of this compound-Based Probes for Advanced Chemical Biology Studies

The design and synthesis of this compound-based chemical probes have not been reported. Creating such probes, for instance, by attaching fluorescent tags or affinity labels, would be invaluable for advanced chemical biology studies. drugdiscoveryopinion.comresearchgate.net These tools could be used to visualize the subcellular localization of this compound, identify its direct binding partners beyond known CDKs, and elucidate its off-target effects within the cellular environment.

High-Throughput Screening Platform Development Leveraging this compound

While high-throughput screening (HTS) was likely instrumental in the initial discovery and characterization of the Meriolin class of compounds, there are no published studies on the development of HTS platforms that specifically leverage this compound. drugtargetreview.commdpi.comnih.gov Such platforms could be designed to screen for synergistic or antagonistic interactions with other compounds, identify resistance mechanisms, or discover novel cellular pathways affected by this compound's kinase inhibitory activity.

Exploration of this compound in Interdisciplinary Research Fields (e.g., Materials Science, Agri-chemistry)

The application of this compound has, to date, been confined to the biomedical field. There is a complete absence of research exploring its potential in interdisciplinary fields such as materials science or agri-chemistry. For instance, its properties could be investigated for the development of novel functional materials or as a potential agrochemical, but these avenues remain entirely unexplored.

Strategic Collaborations for Accelerating this compound Discovery and Application

Published research on Meriolins originates from various academic institutions, indicating a degree of collaboration. nih.govnih.gov However, there are no formal reports or dedicated articles detailing broad, strategic collaborations between academia, industry, and government agencies aimed at accelerating the discovery and application of this compound specifically. The formation of such partnerships would be essential to bridge the gap between basic research and the translation of this compound into more advanced applications.

Q & A

Q. What structural characteristics distinguish Meriolin 2 from other Meriolin derivatives, and how might these influence its biological activity?

- Answer : this compound (R=OH) shares a core bicyclic structure with other Meriolin compounds but is differentiated by a hydroxyl (-OH) substituent. This structural variation, compared to Meriolin 1 (R=H), Meriolin 3 (R=OMe), and Meriolin 4 (R=OEt), likely alters its polarity, hydrogen-bonding capacity, and pharmacokinetic properties. Hydroxyl groups can enhance binding affinity to kinase active sites, as seen in CDK inhibitors, by forming critical interactions with catalytic residues .

Q. What experimental methodologies are commonly used to assess the cytotoxicity of this compound in cancer cell lines?